3,4-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide

Medicinal Chemistry Physicochemical Profiling Halogen Bioisosterism

Structurally unique 3,4-difluorobenzamide with an isoxazol-4-ylpropyl linker—a regioisomeric outlier distinct from the classic 2,6-difluoro FtsZ-targeting chemotype. The vicinal fluorine geometry, rare isoxazole-4-yl attachment (vs. common 3-/5-yl), and flexible propyl spacer unlock unexplored SAR space, enable systematic matched-halogen profiling (available with 3-F, 3-Cl, 3-Br, 3-I analogs), and offer novel ion-channel chemical matter. Supplied at ≥98% purity for FtsZ GTPase/MIC benchmarking against B14, prospective FEP+ affinity prediction challenges, and IP-protected lead optimization. Order for global R&D delivery.

Molecular Formula C13H12F2N2O2
Molecular Weight 266.248
CAS No. 1903526-38-4
Cat. No. B2475416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide
CAS1903526-38-4
Molecular FormulaC13H12F2N2O2
Molecular Weight266.248
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NCCCC2=CON=C2)F)F
InChIInChI=1S/C13H12F2N2O2/c14-11-4-3-10(6-12(11)15)13(18)16-5-1-2-9-7-17-19-8-9/h3-4,6-8H,1-2,5H2,(H,16,18)
InChIKeyVUYBPHGEPHJVPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide (CAS 1903526-38-4): Chemotype Identity and Scientific Procurement Context


3,4-Difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide (CAS 1903526-38-4) is a synthetic organic compound with the molecular formula C₁₃H₁₂F₂N₂O₂ and a molecular weight of 266.24 [1]. It belongs to the class of fluorinated benzamide derivatives featuring a vicinal (3,4-) difluorobenzamide core linked via an N-propyl chain to an isoxazole heterocycle at the 4-position [2]. The compound is commercially supplied at ≥98% purity for research use . Unlike the well-studied 2,6-difluorobenzamide chemotype that dominates the FtsZ-targeting antibacterial literature, this compound embodies a distinct regioisomeric fluorine arrangement and an isoxazole-4-ylpropyl connectivity that positions it outside the scope of any single published class of bioactive benzamides. Its procurement value lies in three structural singularities—vicinal fluorine geometry, isoxazol-4-yl (vs. the more common 3- or 5-yl) attachment, and a three-carbon propyl linker—each of which introduces differential physicochemical and potentially biological properties relative to in-class analogs.

Why Generic Substitution is Not Advisable for 3,4-Difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide (1903526-38-4)


Generic substitution of 3,4-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide with structurally related benzamide analogs is scientifically unsound because three key molecular features concurrently diverge from the nearest available comparators: (i) the 3,4-difluoro (vicinal) substitution pattern confers distinct electronic properties and metabolic stability compared to both non-fluorinated and alternatively fluorinated benzamides [1]; (ii) the isoxazol-4-yl regioisomer presents a hydrogen-bond donor/acceptor geometry that is structurally orthogonal to the extensively characterized isoxazol-3-yl and isoxazol-5-yl derivatives, which dominate the published antibacterial benzamide literature [2]; and (iii) the propyl spacer imparts two additional rotatable bonds relative to the methylene-linked analogs found in the majority of FtsZ-targeting isoxazole benzamides [3]. No single commercial-off-the-shelf alternative simultaneously replicates all three structural determinants. The closest purchasable chemical analog—3-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide (CAS 1904132-66-6)—substitutes two fluorine atoms with a single bromine, yielding a molecular weight increase of 42.92 Da and a predicted LogP elevation of approximately 0.6–0.8 units, which would materially alter membrane permeability, binding kinetics, and in vitro assay behavior. The following quantitative evidence section substantiates each axis of differentiation.

Quantitative Differentiation Evidence for 3,4-Difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide (1903526-38-4) Against Closest Comparators


Vicinal 3,4-Difluoro vs. 3-Bromo Substitution: Molecular Weight and Predicted Lipophilicity Differential

The target compound (C₁₃H₁₂F₂N₂O₂, MW 266.24) and its closest purchasable direct analog 3-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide (CAS 1904132-66-6, C₁₃H₁₃BrN₂O₂, MW 309.16) differ solely by the replacement of two vicinal fluorine atoms (total atomic mass contribution: 38.00) with a single bromine atom (atomic mass: 79.90) plus a hydrogen atom. This results in a 42.92 Da molecular weight increase and a computed lipophilicity differential of approximately 0.6–0.8 LogP units (predicted via ALogP2; 3,4-difluoro: ∼2.0; 3-bromo: ∼2.7) [1]. In the context of the FtsZ-targeting benzamide literature, the 2,6-difluorobenzamide moiety has been demonstrated to be critical for antibacterial activity; the 2,6-difluoro-3-methoxybenzamide scaffold yields MIC values of 0.5–1 μg/mL against S. aureus, whereas the des-fluoro (unsubstituted) 3-methoxybenzamide analog is substantially less potent (MIC ≥64 μg/mL) [2]. While the published MIC data apply specifically to the 2,6-difluoro arrangement, the principle that fluorine substitution on the benzamide ring is a non-redundant potency determinant is firmly established.

Medicinal Chemistry Physicochemical Profiling Halogen Bioisosterism

Isoxazol-4-yl Regioisomer: Structural Divergence from Isoxazol-3-yl and Isoxazol-5-yl Benzamide FtsZ Inhibitors

The target compound bears an isoxazole ring connected at the 4-position via a propylamide chain. The vast majority of published isoxazole-benzamide FtsZ inhibitors employ either isoxazol-3-yl or isoxazol-5-yl attachment [1]. In the foundational structure–activity relationship (SAR) study by Bi et al. (2018), two series of isoxazol-3-yl and isoxazol-5-yl benzamide derivatives were compared. The isoxazol-5-yl compound B14 demonstrated an MIC of 0.015 μg/mL against Bacillus subtilis, representing a 30-fold potency improvement over the benchmark FtsZ inhibitor PC190723 (MIC ∼0.5 μg/mL) and markedly superior activity compared to matched isoxazol-3-yl analogs [2]. Molecular docking analysis indicated that the isoxazol-5-yl oxygen atom forms a critical hydrogen bond interaction with Thr307 in the FtsZ interdomain cleft, while isoxazol-3-yl substitution orients this oxygen away from the binding pocket. No equivalent data exist for isoxazol-4-yl derivatives, which project the heteroatoms in a geometry roughly orthogonal to both the 3-yl and 5-yl vectors. The 4-isoxazolyl substitution pattern is notably underexplored: fewer than five compounds bearing an N-(3-(isoxazol-4-yl)propyl)benzamide scaffold are commercially available , and none have published quantitative FtsZ activity, ion-channel activity, or kinase inhibition data.

Antibacterial Drug Discovery FtsZ Inhibition Heterocyclic SAR

Propyl vs. Methylene Linker: Conformational Flexibility and Predicted Impact on Binding Entropy

The target compound contains a three-carbon propyl spacer (–CH₂–CH₂–CH₂–) between the amide nitrogen and the isoxazole ring, contributing 5 rotatable bonds total and an extended reach of approximately 5.0–5.5 Å (fully extended conformation). This contrasts with the methylene (–CH₂–) linker employed in nearly all published isoxazole benzamide FtsZ inhibitors (e.g., compounds B14, B16, A16), which provides only 3 rotatable bonds and a correspondingly shorter reach of approximately 3.3 Å [1]. The dihydroisoxazole benzamide series reported by Song et al. (2020)—which achieved outstanding MIC values ≤0.125–0.5 μg/mL against MRSA strains with a methylene linker—indicates that a short, rigid linker is compatible with high-potency FtsZ inhibition [2]. The propyl linker in the target compound introduces two additional sp³ carbons, increasing conformational entropy and potentially enabling binding to shallow pockets or allosteric sites that are inaccessible to the methylene-linked chemotype. Computational prediction (SwissADME) yields a topological polar surface area (TPSA) of 55.1 Ų for the target compound, meeting Veber's criteria for oral bioavailability (TPSA <140 Ų), while the extended linker may also reduce metabolic N-dealkylation susceptibility compared to the benzylic-type methylene [3].

Conformational Analysis Linker SAR Drug Design

Single-Fluorine vs. Vicinal Difluoro Substitution: Metabolic Stability and Cytochrome P450 Interaction Potential

The 3,4-difluoro substitution pattern produces a continuous electron-withdrawing surface on one face of the benzamide ring, which can affect metabolic oxidative dehalogenation and CYP450-mediated clearance. A directly relevant data point comes from the MEK inhibitor series: 3,4-difluoro-N-cyclopropylmethoxy-2-(2-chloro-4-iodophenylamino)benzamide (CI-1040) demonstrated in vivo antitumor activity in preclinical models and became the first MEK inhibitor to enter clinical trials, indicating that 3,4-difluoro benzamide scaffolds can achieve sufficient metabolic stability for oral dosing [1]. In contrast, the 3-bromo analog (CAS 1904132-66-6) carries a bromine atom that is significantly more susceptible to CYP450-mediated oxidative debromination and glutathione conjugation, which can generate reactive metabolites and deplete the parent compound more rapidly in hepatocyte stability assays [2]. While no head-to-head hepatocyte stability data exist for these specific compounds, the intrinsic C–F bond dissociation energy (∼485 kJ/mol) versus C–Br bond (∼285 kJ/mol) provides a clear thermodynamic basis for predicting superior metabolic robustness of the difluoro compound [3].

Drug Metabolism Fluorine Chemistry CYP Inhibition

Exploratory Biological Annotation: Ion-Channel Activity Divergence from FtsZ-Targeting Class

Preclinical data from supplier annotations indicate that 3,4-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide exhibits selective inhibitory activity against certain ion channels without significant off-target effects at tested concentrations [1]. This annotation, if experimentally validated, would place the compound in a distinct target class from the FtsZ-inhibiting antibacterial benzamides that dominate the isoxazole-benzamide literature. For reference, the benchmark isoxazole-benzamide FtsZ inhibitor B14 (isoxazol-5-yl, 2,6-difluoro, methylene-linked) demonstrated no significant activity against mammalian tubulin polymerization (IC₅₀ > 100 μM) and no hemolytic activity at concentrations up to 128 μg/mL [2]. Similarly, the 4,5-dihydroisoxazole benzamide A16 was reported as non-toxic to HeLa cells at concentrations exceeding its antibacterial MIC range [3]. If the ion-channel activity annotation for the target compound is confirmed, it would represent a fundamentally different pharmacological profile from the FtsZ-inhibiting class, representing a potential selectivity advantage for neuroscience-focused screening campaigns. However, this annotation is classified as Supporting Evidence pending independent peer-reviewed verification.

Ion Channel Pharmacology Target Deconvolution Chemical Biology

Critical Evidence Gap Statement: Absence of Peer-Reviewed Quantitative Bioactivity Data for 1903526-38-4

A systematic search of PubMed (https://pubmed.ncbi.nlm.nih.gov), Google Scholar (https://scholar.google.com), BindingDB (https://www.bindingdb.org), ChEMBL (https://www.ebi.ac.uk/chembl/), and the European Patent Office (https://worldwide.espacenet.com) using the compound name, CAS number (1903526-38-4), and molecular formula (C₁₃H₁₂F₂N₂O₂) as of April 2026 yields zero peer-reviewed publications, zero patent filings, and zero entries in curated bioactivity databases for this specific compound [1] [2] [3]. This is in stark contrast to closely related chemotypes: the 2,6-difluorobenzamide isoxazole series (exemplified by B14, B16) is reported in at least 5 peer-reviewed publications with full MIC, IC₅₀, and in vivo efficacy data; the 3-methoxy-2,6-difluorobenzamide series is documented in 3 publications and one patent [4]. The evidence gap is not attributable to negative results being unpublished but rather to the complete absence of any published experimental characterization. Procurement of 1903526-38-4 should therefore be understood as a de novo exploration tool rather than a pre-characterized probe, and any biological activity expectations derived from structural analogy should be treated as hypotheses requiring primary experimental validation.

Data Transparency Procurement Risk Assessment Research Chemical Due Diligence

Best Research Application Scenarios for 3,4-Difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide (1903526-38-4)


De Novo FtsZ Inhibitor Screening with a Structurally Orthogonal Chemotype

The isoxazole-4-yl regioisomer represents a geometry unexplored in the FtsZ benzamide inhibitor literature. Researchers seeking to expand the SAR landscape beyond the extensively characterized isoxazol-3-yl and isoxazol-5-yl series can use this compound as a negative-control regioisomer or as a starting scaffold. The propyl linker provides additional reach that may access the GTP-binding pocket or the H7 helix region differently from methylene-linked compounds. Direct comparison with the well-characterized B14 (MIC 0.015 μg/mL against B. subtilis [1]) in an FtsZ GTPase activity assay and bacterial MIC panel would immediately establish whether the isoxazole-4-yl geometry retains, enhances, or abrogates FtsZ-targeted antibacterial activity, generating novel IP-protectable SAR data.

Physicochemical Probe for Halogen Bioisosterism Profiling in Drug Discovery

This compound, together with its 3-bromo analog (CAS 1904132-66-6, MW 309.16, ΔLogP ≈ +0.6–0.8 ) and commercially available 3-chloro and 3-iodo variants, constitutes a matched halogen series sharing the identical isoxazole-4-ylpropylbenzamide scaffold. This series can be deployed in systematic physicochemical profiling studies (LogD7.4 determination, kinetic solubility, PAMPA permeability) and metabolic stability assays (human/mouse liver microsomes, hepatocytes) to generate quantitative comparative data on the impact of halogen substitution on ADME properties within a constant chemotype framework.

Ion-Channel-Focused Screening for Neurological Disorder Targets

The supplier annotation of selective ion-channel inhibitory activity [2]—while requiring independent verification—points toward potential utility in neuroscience discovery. Procuring laboratories focused on Kv7 (KCNQ), KCNT1, Nav1.x, or related ion-channel targets may screen this compound as a structurally novel entry point distinct from typical sulfonamide, carboxamide, or urea-based ion-channel modulators. The vicinal difluoro substitution pattern and the isoxazole-4-yl motif is absent from known ion-channel probe compound libraries (e.g., the Ion Channel Explorer set), offering novelty-driven intellectual property positioning.

Computational Chemistry Benchmarking and Free-Energy Perturbation (FEP) Studies

The absence of experimental binding data makes this compound an excellent benchmark for blind prospective computational affinity prediction. The molecule's modest size (MW 266.24), three distinct pharmacophoric elements (difluorophenyl, amide, isoxazole), and 5 rotatable bonds [3] present a tractable challenge for docking, molecular dynamics, and FEP+ calculations. A head-to-head computational prediction competition across this compound and its 3-bromo, 3-chloro, and des-fluoro analogs would provide methodologically rigorous data for computational chemistry groups seeking to validate and improve affinity prediction algorithms.

Quote Request

Request a Quote for 3,4-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.